3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-4-1-3-8(7-9)12-17-13(19-18-12)10-5-2-6-16-11(10)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMIOTNRJPBSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 2-chloronicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
1.2. Functional Group Transformations
The tert-butoxy group in (3S)-3-(1,1-dimethylethoxy)pyrrolidine can undergo deprotection under acidic conditions (e.g., HCl in dioxane) to yield the hydroxyl analog, which is a common intermediate in pharmaceutical synthesis .
2.1. Cyclization Reactions
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Amine cyclization : Activation of amino alcohols (e.g., via halogenation or sulfonation) followed by cyclization under basic conditions (e.g., NaOH, KOH) forms the pyrrolidine ring. This method is described in patents for related compounds .
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Hydrogenolysis : Reduction of carbonyl groups (e.g., lactams) with palladium catalysts can yield pyrrolidine derivatives .
2.2. Stereoselective Additions
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Grignard reagent additions : Diastereoselective additions of Grignard reagents to chiral imines or oxazolidinones are used to construct substituted pyrrolidines. For example, Grignard reagents react with Re-face selectivity to form stereopure intermediates .
Characterization and Analytical Data
Reaction Conditions for Common Transformations
Research Findings and Trends
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Enantioenrichment : Biocatalytic methods (e.g., transaminases) enable stereoselective syntheses of pyrrolidines with >99% ee .
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SAR Studies : Substituent effects on pyrrolidine rings (e.g., phenyl vs. alkyl groups) significantly influence biological activity in drug candidates .
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Analytical Challenges : Characterization of pyrrolidine derivatives often requires NMR and IR to confirm stereochemistry and functional groups .
Scientific Research Applications
3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The oxadiazole ring and chlorinated aromatic groups contribute to its binding affinity and specificity. The exact pathways involved can vary based on the target and the context of its use.
Comparison with Similar Compounds
Table 1: Electronic Effects of Substituents in 1,2,4-Oxadiazoles
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Chloromethyl derivatives (e.g., 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole) are prone to hydrolysis or glutathione conjugation, suggesting that the target compound’s stable aryl chlorides may offer better metabolic resistance .
- Toxicity : Nitrophenyl analogs () risk nitro group reduction to toxic amines, whereas the target compound’s chlorine substituents are less metabolically reactive .
Biological Activity
3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 292.12 g/mol. The compound features a chlorophenyl group and a chloropyridine moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 25 µg/mL |
The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The anticancer potential of oxadiazoles has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|
| MDA-MB-231 (Breast) | 8.5 | 72 |
| A549 (Lung) | 12.0 | 65 |
| HCT116 (Colon) | 10.0 | 70 |
Studies have indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymatic Activity : Oxadiazoles can inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating apoptotic pathways.
- Antimicrobial Mechanisms : The presence of the oxadiazole ring enhances the ability to penetrate bacterial membranes and disrupt essential cellular functions.
Case Studies
Recent studies have highlighted the effectiveness of oxadiazoles in treating resistant strains of bacteria and specific types of cancers:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that treatment with an oxadiazole derivative led to a significant reduction in tumor size in over 50% of participants.
- Case Study 2 : Research on methicillin-resistant Staphylococcus aureus (MRSA) revealed that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains .
Q & A
Q. SAR Insights :
- 3-Position : Replacement of the phenyl group with a pyridyl ring (e.g., 5-chloropyridin-2-yl) enhances solubility without compromising activity.
- 5-Position : Electron-withdrawing substituents (e.g., 3-chlorothiophene) improve apoptosis induction by stabilizing the oxadiazole ring and enhancing target (TIP47) binding. Substituted five-membered heterocycles at this position are critical for in vivo efficacy, as shown in MX-1 tumor models .
Advanced: How should researchers address contradictory cytotoxicity data across cancer cell lines?
Contradictions arise from variable expression of molecular targets (e.g., TIP47, an IGF-II receptor-binding protein). Methodological Recommendations :
- Perform flow cytometry to quantify cell cycle arrest (e.g., G1 phase accumulation) and apoptosis markers (Annexin V/PI staining).
- Validate target engagement using photoaffinity labeling or competitive binding assays .
- Use isoform-specific inhibitors to rule out off-target effects in resistant cell lines .
Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., methoxy or hydroxyl) to reduce logP values below 3.0, improving aqueous solubility.
- Metabolic Stability : Replace metabolically labile chlorophenyl groups with fluorinated analogs to slow hepatic clearance.
- In Vivo Validation : Administer the compound in xenograft models (e.g., MX-1 breast cancer) at 50 mg/kg/day via oral gavage, monitoring tumor volume and biomarker expression (e.g., caspase-3 activation) .
Basic: What quality control measures ensure batch-to-batch consistency in research-scale synthesis?
- HPLC Purity : Use a C18 column (acetonitrile:water mobile phase) to achieve ≥98% purity.
- Melting Point Analysis : Confirm consistency (e.g., 84–86°C for crystalline batches).
- Residual Solvent Testing : GC-MS to detect traces of THF or DMF (<500 ppm) .
Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?
- Molecular Docking : Use AutoDock Vina to simulate interactions with TIP47 (PDB: 1WY4). Prioritize derivatives with hydrogen bonds to Arg39 and hydrophobic contacts with Phe88.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compounds with RMSD < 2.0 Å are candidates for synthesis .
Advanced: What analytical challenges arise in metabolite identification, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
